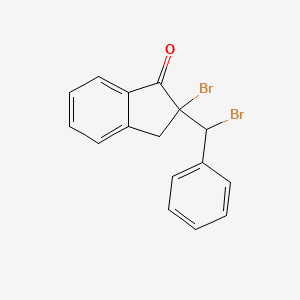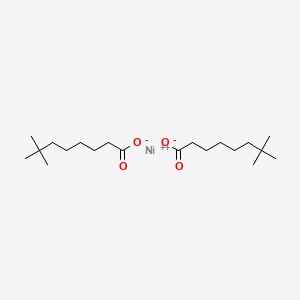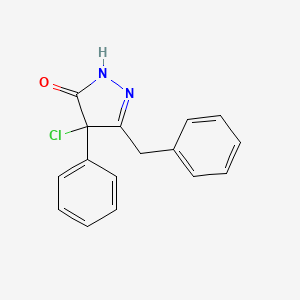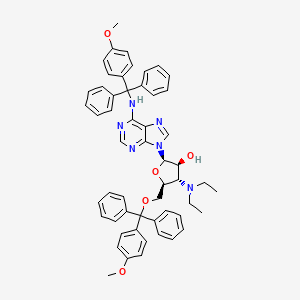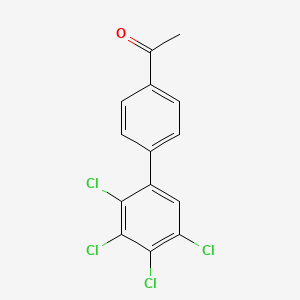
1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanone is a chemical compound with the molecular formula C14H8Cl4O It is characterized by the presence of a phenyl group substituted with four chlorine atoms at the 2, 3, 4, and 5 positions, attached to another phenyl group via an ethanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 2,3,4,5-Tetrachlorobenzoyl chloride and benzene.
Reaction Conditions: The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the acyl chloride. The temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Procedure: The benzene is added dropwise to a solution of 2,3,4,5-tetrachlorobenzoyl chloride and aluminum chloride in a suitable solvent like dichloromethane. The mixture is stirred for several hours, followed by quenching with water and extraction of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the chlorine atoms, the compound is less reactive towards electrophilic aromatic substitution. it can still undergo nitration, sulfonation, and halogenation under specific conditions.
Reduction: The carbonyl group in the ethanone linkage can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products:
Nitration: Formation of nitro derivatives.
Reduction: Formation of 1-(4-(2,3,4,5-tetrachlorophenyl)phenyl)ethanol.
Oxidation: Formation of 1-(4-(2,3,4,5-tetrachlorophenyl)phenyl)acetic acid.
Applications De Recherche Scientifique
1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anticonvulsant and anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanone is primarily based on its interaction with biological targets. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. For example, its potential anticonvulsant activity may be due to its ability to modulate neurotransmitter receptors in the brain, thereby reducing neuronal excitability.
Comparaison Avec Des Composés Similaires
1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanol: The reduced form of the ethanone compound.
1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)acetic acid: The oxidized form of the ethanone compound.
1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)methane: A structurally similar compound with a methylene linkage instead of an ethanone linkage.
Comparison: 1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone linkage. This structural feature imparts distinct chemical reactivity and biological activity compared to its similar compounds. For instance, the ethanone group allows for specific interactions with biological targets that are not possible with the methylene or alcohol derivatives.
Propriétés
Numéro CAS |
88966-76-1 |
|---|---|
Formule moléculaire |
C14H8Cl4O |
Poids moléculaire |
334.0 g/mol |
Nom IUPAC |
1-[4-(2,3,4,5-tetrachlorophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H8Cl4O/c1-7(19)8-2-4-9(5-3-8)10-6-11(15)13(17)14(18)12(10)16/h2-6H,1H3 |
Clé InChI |
OLKQFZNAXHBHEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


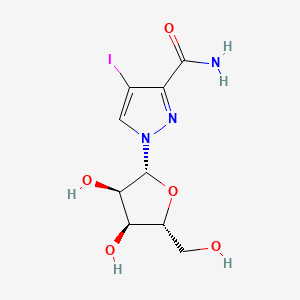
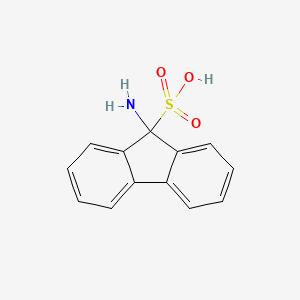
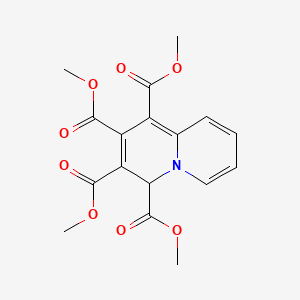
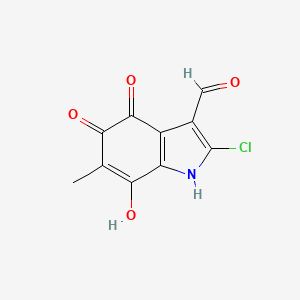

![ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B12802609.png)
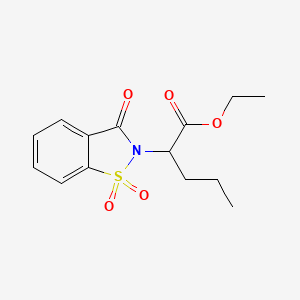
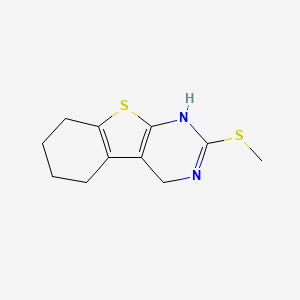
![6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12802618.png)
